molecular formula C₉H₁₇NO₅ B1144650 (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose CAS No. 354764-01-5

(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose

Cat. No.: B1144650
CAS No.: 354764-01-5
M. Wt: 219.23
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Description

(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose is a synthetic organic compound with a unique structure that includes an amino group, a deoxy sugar, and an isopropylidene protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose typically involves multiple steps starting from a suitable sugar precursor. One common method involves the protection of the hydroxyl groups of a hexose sugar, followed by selective deoxygenation and introduction of the amino group. The isopropylidene group is introduced to protect the hydroxyl groups during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

Major products formed from these reactions include oximes, nitriles, amides, and other functionalized derivatives, which can be further utilized in various applications.

Scientific Research Applications

Chemistry

In chemistry, (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential role in biochemical pathways. Its amino group and deoxy sugar moiety make it a candidate for studying enzyme-substrate interactions and metabolic processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical compounds with antibacterial or antiviral properties.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various commercial products.

Mechanism of Action

The mechanism of action of (5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The deoxy sugar moiety can mimic natural substrates, allowing the compound to participate in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-6-deoxy-D-glucose: Similar in structure but lacks the isopropylidene protecting group.

    6-Deoxy-6-iodo-D-glucose: Contains an iodine atom instead of an amino group.

    1,2-O-Isopropylidene-α-D-glucofuranose: Similar protecting group but lacks the amino and deoxy functionalities.

Uniqueness

(5ξ)-6-Amino-6-deoxy-1,2-O-(1-methylethylidene)-α-D-xylo-hexofuranose is unique due to the combination of its amino group, deoxy sugar, and isopropylidene protecting group

Properties

CAS No.

354764-01-5

Molecular Formula

C₉H₁₇NO₅

Molecular Weight

219.23

Origin of Product

United States

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